1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
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Overview
Description
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H14ClNO2 and a molar mass of 239.7 g/mol . This compound is characterized by its bicyclic structure, which includes a pyridine ring and a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves a series of chemical reactions. One common method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create the bicyclic structure . The reaction conditions often include specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride: This compound has the pyridine ring attached at the 4-position.
1-(Pyridin-2-yl)bicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride: This compound has a different bicyclic structure with a heptane ring instead of a hexane ring.
The uniqueness of this compound lies in its specific bicyclic structure and the position of the pyridine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9;/h1-3,6,8,10H,4-5,7H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVGIFNOMNMQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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